molecular formula C22H19N3O5 B2801650 ethyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-1H-indole-2-carboxylate CAS No. 850929-80-5

ethyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-1H-indole-2-carboxylate

Cat. No.: B2801650
CAS No.: 850929-80-5
M. Wt: 405.41
InChI Key: YZFVCTSZLDJPMH-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-1H-indole-2-carboxylate is a synthetic small molecule characterized by a hybrid indole-pyrrolidinone scaffold. The indole core is substituted at the 3-position with a benzamido group bearing a 2,5-dioxopyrrolidin-1-yl moiety, while the 2-position contains an ethyl ester.

Properties

IUPAC Name

ethyl 3-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c1-2-30-22(29)20-19(15-5-3-4-6-16(15)23-20)24-21(28)13-7-9-14(10-8-13)25-17(26)11-12-18(25)27/h3-10,23H,2,11-12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFVCTSZLDJPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-1H-indole-2-carboxylate is a complex compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H24N2O5C_{23}H_{24}N_2O_5, with a molecular weight of approximately 420.44 g/mol. The structure includes an indole ring, a benzamido group, and a pyrrolidinyl moiety, which are critical for its biological interactions.

Target Interactions:
this compound is believed to interact with various biological targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels or inflammatory responses.
  • Receptor Binding: It might bind to certain receptors in the central nervous system (CNS), influencing neurochemical signaling pathways.

Biological Pathways:
The compound's activity may modulate pathways associated with inflammation, neuroprotection, and potentially cancer therapy. Understanding these pathways is essential for elucidating its therapeutic potential.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. This compound may reduce oxidative stress by scavenging free radicals, which is crucial in preventing cellular damage.

Antimicrobial Activity

Preliminary studies suggest that this compound could possess antimicrobial properties. Its structural components may enhance its efficacy against various bacterial strains, making it a candidate for further investigation in treating infections.

Study 1: Neuroprotective Effects

A study examined the neuroprotective effects of related compounds on neuronal cells subjected to oxidative stress. The results indicated that these compounds could significantly reduce cell death and improve cell viability through anti-inflammatory mechanisms.

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition profile of similar derivatives. The findings revealed that certain analogs exhibited potent inhibition of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. This compound may share this property.

Data Tables

Property Value
Molecular FormulaC23H24N2O5
Molecular Weight420.44 g/mol
Potential ActivitiesAntioxidant, Antimicrobial
Mechanism of ActionEnzyme inhibition, Receptor binding
Study Findings
Neuroprotective EffectsReduced cell death in neuronal cells under oxidative stress
Enzyme InhibitionPotent AChE inhibitors found in analogs

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and synthetic analogs of ethyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-1H-indole-2-carboxylate can be contextualized using data from , which describes compounds with related benzamido-indole or benzamido-ester frameworks but differing substituents. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name/ID (from ) Key Substituents Yield (%) Melting Point (°C) Notable Features
Compound 12 Ethyl 4-(4-(2,3-dihydro-1H-perimidin-2-yl)benzamido)butanoate 35 128.6–132.5 Shorter ester chain; bicyclic perimidin moiety enhances rigidity .
Compound 13 Ethyl 5-(4-(2,3-dihydro-1H-perimidin-2-yl)benzamido)pentanoate 52 141.8–143.1 Longer aliphatic chain increases lipophilicity vs. Compound 12 .
Compound 14 Ethyl 6-(4-(2,3-dihydro-1H-perimidin-2-yl)benzamido)hexanoate 48 145.8–147.4 Longest chain in series; higher melting point suggests crystalline stability .
Compound 15 1-(4-(2,3-Dihydro-1H-perimidin-2-yl)benzoyl)pyrrolidine-2-carboxylic acid 42 233.1–234.3 Carboxylic acid substituent; high melting point due to polar functional groups .
Target Compound This compound N/A* N/A* Dioxopyrrolidin group (lactam) may improve solubility vs. perimidin analogs.

Key Structural Differences and Implications

Core Heterocycle :

  • The target compound features a 2,5-dioxopyrrolidin-1-yl group, a five-membered lactam ring, which is electronically distinct from the 2,3-dihydro-1H-perimidin-2-yl group (a bicyclic aromatic system) in Compounds 12–17. The dioxopyrrolidin moiety is less rigid and may enhance solubility due to its hydrogen-bonding capacity, whereas the perimidin group in analogs likely contributes to π-π stacking interactions and steric bulk .

Ester vs. Carboxylic Acid Functionalization: Compounds 17–19 (e.g., 4-(4-(2,3-dihydro-1H-perimidin-2-yl)benzamido)butanoic acid) replace the ethyl ester with a carboxylic acid, significantly altering polarity. The target compound’s ethyl ester balances lipophilicity and metabolic stability, making it more suitable for membrane penetration compared to acidic analogs .

Aliphatic Chain Length: In Compounds 12–14, increasing the ester chain length (butanoate to hexanoate) correlates with higher melting points (128–147°C), suggesting improved crystalline packing.

Synthetic Yields: Yields for perimidin-containing analogs range from 35% (Compound 12) to 55% (Compound 17), influenced by steric hindrance during amide coupling. The target compound’s dioxopyrrolidin group may reduce steric challenges, though its synthetic efficiency cannot be directly inferred from the evidence.

Research Findings and Trends

  • Perimidin vs. Pyrrolidinone: The perimidin group in analogs (e.g., Compound 12) is associated with lower yields (35–52%), likely due to synthetic complexity, whereas dioxopyrrolidin derivatives (as in the target compound) might offer simpler synthetic routes.
  • Biological Relevance : While lacks bioactivity data, the ethyl ester in the target compound is a common prodrug strategy to enhance bioavailability compared to carboxylic acids (Compounds 17–19).

Q & A

Q. What are the established synthetic routes for ethyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-1H-indole-2-carboxylate, and how can reaction conditions be optimized for improved yields?

Methodological Answer: The synthesis typically involves coupling acyl chlorides with indole precursors. For example, acylation of ethyl 3-methyl-1H-pyrrole-2-carboxylate with substituted benzoyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) under reflux conditions in solvents like DCM or toluene is common . Optimization strategies include:

  • Catalyst use : Employing sodium acetate in acetic acid to facilitate condensation .
  • Temperature control : Reflux durations (3–5 hours) to balance yield and side reactions .
  • Purification : Recrystallization from DMF/acetic acid mixtures to enhance purity .
    Yields vary (23–45% in analogous syntheses), necessitating iterative adjustments to stoichiometry and solvent polarity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • 1H NMR : Analyze aromatic proton environments (e.g., δ 12.52 ppm for indole NH in DMSO-d6) and coupling constants to confirm substitution patterns .
  • ESIMS : Verify molecular ion peaks (e.g., m/z 402.2 for a related compound) and isotopic distribution .
  • IR Spectroscopy : Identify carbonyl stretches (e.g., 1653 cm⁻¹ for amide C=O) and NH vibrations .
    Cross-reference with PubChem data (e.g., InChI keys) for structural validation .

Advanced Research Questions

Q. How can the electronic and steric effects of the 2,5-dioxopyrrolidin-1-yl group influence the compound's reactivity or binding affinity?

Methodological Answer:

  • Computational modeling : Use density functional theory (DFT) to map electron density around the dioxopyrrolidinyl group, predicting sites for nucleophilic/electrophilic interactions .
  • Crystallographic data : Compare bond angles and torsion angles (e.g., from analogous pyrrolidine derivatives) to assess steric hindrance .
  • SAR studies : Synthesize analogs with modified pyrrolidinyl groups (e.g., fluorinated or alkylated) and compare bioactivity trends .

Q. What experimental strategies are recommended to investigate the compound's interactions with biological targets, such as enzymes or nucleic acids?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified enzymes .
  • Molecular docking : Screen against protein databases (e.g., PDB) to identify potential binding pockets, validated by mutagenesis studies .
  • Fluorescence quenching assays : Monitor changes in tryptophan emission upon compound binding to assess conformational shifts in target proteins .

Q. How should researchers address discrepancies in synthetic yields or purity reported across different methodologies?

Methodological Answer:

  • Controlled variable analysis : Systematically test parameters like solvent polarity (e.g., toluene vs. DCM), reaction time, and catalyst load .
  • HPLC-MS monitoring : Track intermediate formation to identify yield-limiting steps (e.g., incomplete acylation) .
  • Reproducibility protocols : Replicate conditions from high-yield syntheses (e.g., 45% yields in ) with rigorous exclusion of moisture/oxygen .

Q. What computational approaches are suitable for predicting pharmacokinetic properties or environmental stability of this compound?

Methodological Answer:

  • ADMET prediction tools : Use software like SwissADME to estimate logP, metabolic sites, and blood-brain barrier permeability .
  • Environmental fate modeling : Apply EPI Suite to simulate hydrolysis rates or biodegradability, informed by structural analogs .
  • Molecular dynamics (MD) simulations : Assess solvation effects and degradation pathways in aqueous or lipid environments .

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